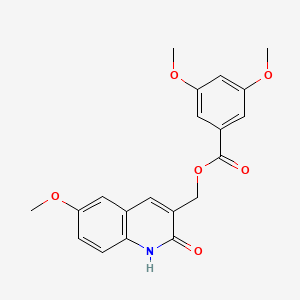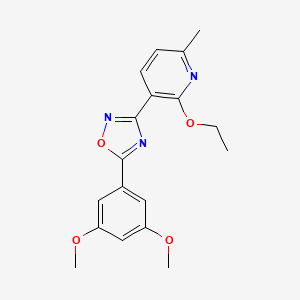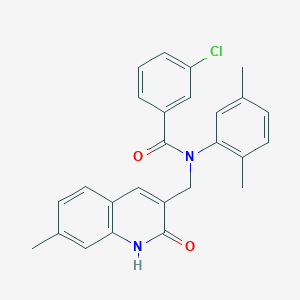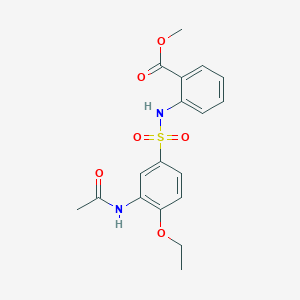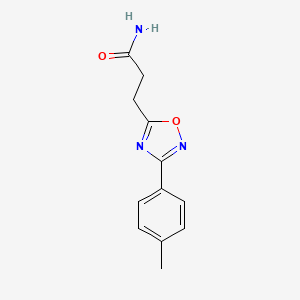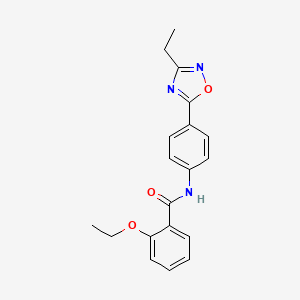
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide, also known as EDPB, is a novel compound that has gained significant attention in the field of medicinal chemistry. EDPB is a member of the benzamide family, which has been extensively studied due to its potential therapeutic applications. EDPB is a potent inhibitor of the proteasome, a cellular complex responsible for protein degradation, which has been implicated in various diseases, including cancer.
作用機序
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide exerts its anti-cancer activity by inhibiting the proteasome, which leads to the accumulation of misfolded proteins and activation of the unfolded protein response. This, in turn, triggers apoptosis and cell cycle arrest. This compound has also been shown to inhibit the NF-κB pathway, which is involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to exhibit selectivity towards cancer cells, with minimal toxicity towards normal cells. It has also been shown to induce autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. This compound has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA damage response.
実験室実験の利点と制限
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has several advantages for lab experiments, including its potent anti-cancer activity, selectivity towards cancer cells, and ability to induce autophagy. However, this compound has certain limitations, such as its moderate yield of synthesis, low solubility in aqueous solutions, and potential off-target effects.
将来の方向性
Several future directions can be explored for the development of 2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide as a potential therapeutic agent. These include the optimization of the synthesis method to improve the yield and purity of the final product, the investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models, and the identification of potential drug targets and biomarkers for this compound. Additionally, the combination of this compound with other anti-cancer agents may enhance its therapeutic efficacy and reduce potential off-target effects.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising potential for the treatment of cancer and other diseases. Its potent anti-cancer activity, selectivity towards cancer cells, and ability to induce autophagy make it an attractive candidate for further development. However, further research is needed to fully understand its mechanism of action, pharmacokinetics, and potential off-target effects.
合成法
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of the oxadiazole ring, followed by the coupling of the benzamide moiety. The final step involves the introduction of the ethoxy group. The yield of the synthesis is moderate, but the purity of the final product can be improved by using chromatographic techniques.
科学的研究の応用
2-ethoxy-N-(4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as inflammatory disorders, such as rheumatoid arthritis.
特性
IUPAC Name |
2-ethoxy-N-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)13-9-11-14(12-10-13)20-18(23)15-7-5-6-8-16(15)24-4-2/h5-12H,3-4H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHESAQRVZSIJKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



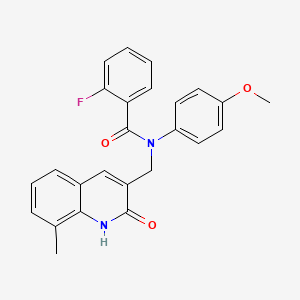
![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)

